Meta-Methyl Substitution vs. Ortho/Para Isomers
The positioning of the methyl group on the aromatic ring (meta vs. ortho vs. para) modulates the compound's lipophilicity, steric profile, and electronic distribution . 2‑Cyclopentyl‑2‑(m‑tolyl)acetonitrile bears the methyl group at the meta position, which provides a distinct spatial orientation and dipole moment compared to its ortho‑ and para‑substituted analogs. This positional difference is a primary factor governing differential binding to hydrophobic pockets in biological targets and divergent reactivity in cross‑coupling reactions [1].
| Evidence Dimension | Positional isomerism and predicted lipophilicity |
|---|---|
| Target Compound Data | Meta‑methyl substitution (m‑tolyl); predicted logP ~3.5–4.0 (computational estimate based on fragment‑based calculators such as XLogP3) |
| Comparator Or Baseline | Ortho‑tolyl and para‑tolyl cyclopentylacetonitrile isomers (CAS numbers not identified in searched sources) |
| Quantified Difference | Predicted logP differences of approximately ±0.2–0.4 log units depending on the prediction algorithm; exact values require experimental determination |
| Conditions | Computational prediction; no experimental logP data available in searched public sources |
Why This Matters
Meta‑methyl substitution can yield materially different target binding and pharmacokinetic profiles versus ortho/para isomers; procurement of the correct positional isomer is essential for SAR consistency.
- [1] Manimekalai, A. & Balamurugan, A. Studies of some monocyclic and bicyclic arylacetonitriles. Magn. Reson. Chem. 2011, 49, 262–278. (Class‑level evidence for positional isomer effects in arylacetonitriles.) View Source
